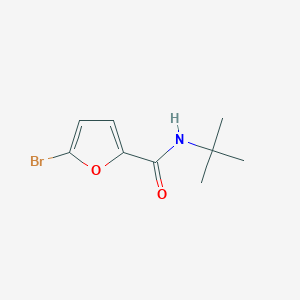
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate (ETATC) is a novel and important small molecule with a wide range of applications in the scientific research field. This molecule is of particular interest due to its ability to act as a catalyst or inhibitor in various biochemical and physiological processes.
Scientific Research Applications
Synthesis Techniques : Kenneth M. Boy and J. Guernon (2005) utilized Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor in the synthesis of its aminoethyl analogs through Michael-like addition of secondary amines. This method highlights its potential in complex organic synthesis processes (Boy & Guernon, 2005).
Anticancer Activity : J. P. Sonar et al. (2020) synthesized a series of thiazole compounds, starting from a related thiazole carboxylate, and evaluated their anticancer activity against breast cancer cells, indicating its use in developing potential anticancer agents (Sonar et al., 2020).
Antimicrobial Applications : N. Desai, N. Bhatt, and S. Joshi (2019) studied synthetic modifications in Ethyl 2-amino-4-methylthiazole-5-carboxylate and evaluated the antimicrobial activities of the derivatives against various bacterial and fungal strains, demonstrating its potential in antimicrobial research (Desai, Bhatt, & Joshi, 2019).
Corrosion Inhibition : K. Raviprabha and R. Bhat (2019) investigated the use of Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Their findings suggest its effectiveness in preventing metal corrosion, which is significant for industrial applications (Raviprabha & Bhat, 2019).
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds have been found to interact with a variety of targets, including antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines
Biochemical Pathways
Thiazole derivatives, in general, have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives, in general, have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
2-Aminothiazoles, including Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given their wide range of biological activities, their structural variations have attracted attention among medicinal chemists . Future research could focus on the design and synthesis of novel 2-aminothiazole derivatives with enhanced biological activities and improved safety profiles .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death . Additionally, it exhibits binding affinity towards proteins involved in oxidative stress response, thereby modulating their activity and contributing to its antioxidant properties .
Cellular Effects
This compound affects various cellular processes. It has been observed to induce cytotoxicity in cancer cells by disrupting cell signaling pathways and altering gene expression . This compound also influences cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels . Furthermore, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. It binds to specific enzyme active sites, inhibiting their catalytic activity and leading to downstream effects on cellular processes . Additionally, it can interact with transcription factors, altering gene expression and influencing cellular responses . The compound’s ability to modulate protein-protein interactions further contributes to its diverse biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its effects on cellular function, such as cytotoxicity and enzyme inhibition, remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and affecting the metabolism of other compounds . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key metabolic processes . Additionally, it can act as a cofactor in certain enzymatic reactions, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . Studies have shown that it can accumulate in certain tissues, potentially enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress response . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-9(18-12(17)22-10)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIHBDGJKTVYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650416 |
Source


|
| Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-77-8 |
Source


|
| Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)

